Deacetyl (R)-Linezolid is a synthetic compound structurally related to Linezolid, a clinically used oxazolidinone antibiotic. [] While Linezolid itself is a potent antibiotic against Gram-positive bacteria, Deacetyl (R)-Linezolid's role in scientific research extends beyond its potential as a direct antimicrobial agent. It serves as a valuable tool for investigating Linezolid's mechanism of action, metabolism, and resistance development in various bacterial strains.
Deacetyl (R)-Linezolid is derived from Linezolid, which was the first member of the oxazolidinone class of antibiotics. Linezolid was developed to combat infections caused by multidrug-resistant bacteria, particularly those resistant to vancomycin. The molecular formula of Deacetyl (R)-Linezolid is with a molecular weight of approximately 295.31 g/mol .
The synthesis of Deacetyl (R)-Linezolid involves several steps that typically start from commercially available precursors. The general synthetic route includes:
The molecular structure of Deacetyl (R)-Linezolid features a core oxazolidinone ring system attached to a fluorinated phenyl group and a morpholine moiety. Key structural characteristics include:
Deacetyl (R)-Linezolid participates in various chemical reactions that are essential for its biological activity:
The mechanism of action for Deacetyl (R)-Linezolid involves:
Deacetyl (R)-Linezolid exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies and understanding how the compound behaves in biological systems .
Deacetyl (R)-Linezolid has several scientific applications:
Deacetyl (R)-Linezolid represents a structurally defined metabolite and synthetic derivative of the oxazolidinone antibiotic linezolid. Its systematic IUPAC name is N-{[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}amine, reflecting its core chemical structure and stereochemical specificity [6] [9]. This nomenclature precisely identifies the compound based on the parent oxazolidinone ring system, the substituents on the phenyl ring (3-fluoro-4-morpholinyl group), and the critical (5R) stereochemical designation at the C5 position of the oxazolidinone ring. The "deacetyl" prefix explicitly denotes the absence of the acetyl group (-COCH₃) that is characteristically attached to the terminal nitrogen of the C5 aminomethyl side chain in the parent linezolid molecule, resulting in a primary amine (-NH₂) functionality at this position [3] [6]. The compound is also known by its Chemical Abstracts Service (CAS) registry number 912359-80-9, which provides a unique identifier for this specific stereoisomer [6].
The molecular formula of Deacetyl (R)-Linezolid is C₁₄H₁₈FN₃O₃, corresponding to a molecular weight of 295.31 g/mol [6]. This formula distinguishes it from the parent linezolid (C₁₆H₂₀FN₃O₄, MW 337.35 g/mol) by the removal of the acetyl group (C₂H₂O), consistent with the deacetylation modification [4] [9].
The stereochemical configuration at the C5 position of the oxazolidinone ring is unequivocally (5R), a critical determinant of its three-dimensional structure and biological interactions. This chiral center arises from the asymmetric carbon within the oxazolidinone ring system. The (R)-enantiomer exhibits distinct spatial orientation compared to the (S)-enantiomer, influencing its binding affinity and orientation within the bacterial ribosomal binding pocket. Computational and crystallographic studies confirm that the (5R) configuration positions the C5 substituent (aminomethyl group in this case) optimally for interactions with conserved residues in the 23S ribosomal RNA of the bacterial ribosome's peptidyl transferase center [2] [8]. The structural significance of this configuration is underscored by the markedly reduced antibacterial activity observed in oxazolidinone analogs with the opposite (5S) stereochemistry or racemic mixtures [2].
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₈FN₃O₃ | [6] |
Molecular Weight | 295.31 g/mol | [6] |
CAS Registry Number | 912359-80-9 | [6] |
Stereochemical Center | C5 of oxazolidinone ring | [2] [6] |
Configuration at C5 | (5R) | [2] [6] |
Key Functional Groups | Oxazolidinone ring, Primary amine (-NH₂), Morpholine, Fluorophenyl | [3] [6] |
Deacetyl (R)-Linezolid serves as a fundamental structural analog for probing the structure-activity relationships (SAR) of the oxazolidinone class, particularly regarding the critical C5 substituent:
Comparison with Linezolid: The defining structural difference lies at the terminus of the C5 side chain. Linezolid possesses a C5 acetamidomethyl group (-CH₂NHCOCH₃), whereas Deacetyl (R)-Linezolid features a C5 aminomethyl group (-CH₂NH₂) [3] [9]. This deacetylation significantly alters the molecule's electronic properties (reduced electron-withdrawing character), steric bulk (smaller substituent), and hydrogen-bonding potential (primary amine can act as both donor and acceptor vs. the acetamide's primarily accepting carbonyl). These changes demonstrably impact ribosomal binding affinity and antibacterial potency. Studies indicate that the acetamide group in linezolid forms a specific hydrogen bond with the universally conserved A2451 residue of 23S rRNA, a key interaction contributing to its potency. Removal of the acetyl moiety (forming the deacetyl derivative) disrupts this interaction, typically leading to a reduction in antibacterial activity against wild-type bacteria compared to linezolid [3] [7] [9].
Comparison with Second-Generation Oxazolidinones: Advanced oxazolidinones like radezolid, tedizolid, and torezolid (TR-700, active form of tedizolid phosphate) incorporate optimized C5 substituents designed to enhance potency and overcome specific resistance mechanisms. Torezolid features a hydroxymethyl group (-CH₂OH) at C5, while radezolid incorporates a more complex biaryl system extending from the phenyl ring near the oxazolidinone nitrogen (often termed D-ring modifications) combined with a specific C5 group (e.g., triazole) [2]. Crucially, SAR studies reveal that activity against strains harboring the cfr methyltransferase-mediated resistance (which methylates A2503, reducing linezolid binding) is better retained in oxazolidinones with C5 groups like hydroxymethyl (torezolid) or 1,2,3-triazole, compared to the acetamide group found in linezolid [2]. The primary amine group of Deacetyl (R)-Linezolid represents a simpler, less optimized C5 moiety compared to these newer agents. Research demonstrates that oxazolidinone activity, especially against resistant strains, is highly sensitive to the steric and electronic nature of the C5 substituent. Smaller, less polar groups like hydroxymethyl or specific heterocycles (e.g., triazole) are often favored over larger polar groups or simple amines/acetylamines for maintaining broad-spectrum potency against both wild-type and resistant strains [2] [7]. Modifications beyond the C5 position, particularly additions to the D-ring (the aryl/heteroaryl group attached to the oxazolidinone nitrogen), are also pivotal for enhancing ribosomal binding and overcoming resistance mediated by ribosomal protein mutations (e.g., in L3/L4 proteins) [2]. Deacetyl (R)-Linezolid lacks these advanced D-ring enhancements.
Table 2: Comparative Structural Features of Deacetyl (R)-Linezolid and Related Oxazolidinones
Compound | C5 Substituent | Key D-Ring Feature | Activity Note (General) |
---|---|---|---|
Deacetyl (R)-Linezolid | -CH₂NH₂ (aminomethyl) | 3-Fluoro-4-morpholinylphenyl | Reduced activity vs. linezolid (loss of A2451 H-bond) [3] [7] |
Linezolid | -CH₂NHCOCH₃ (acetamidomethyl) | 3-Fluoro-4-morpholinylphenyl | Gold standard; H-bond to A2451 [3] [9] |
Torezolid (TR-700) | -CH₂OH (hydroxymethyl) | 3-Fluoro-4-(pyridin-3-yl)phenyl | Enhanced vs. cfr strains; retained PTC binding [2] |
Radezolid | Complex (e.g., -CH₂-triazolyl) | Biphenyl system | Potent vs. ribosomal mutants & some cfr strains [2] |
X-ray crystallographic analysis of oxazolidinones, including studies on linezolid bound to the Staphylococcus aureus 50S ribosomal subunit (PDB ID: 4WFA), provides the definitive structural basis for understanding the binding mode and the role of specific functional groups, offering insights relevant to Deacetyl (R)-Linezolid [4] [8]. While a specific crystal structure of Deacetyl (R)-Linezolid bound to the ribosome is not detailed in the provided sources, its core structure closely resembles linezolid, allowing extrapolation with important caveats.
Linezolid binds within a deep cleft of the ribosomal peptidyl transferase center (PTC), primarily interacting with domain V of the 23S ribosomal RNA (rRNA). Key interactions stabilizing its binding include [4] [8] [10]:1. Hydrogen Bonding:* The carbonyl oxygen (O2) of the oxazolidinone ring acts as a hydrogen bond acceptor from the exocyclic N4 amino group of Cytosine 2451 (C2451).* The morpholine oxygen acts as a hydrogen bond acceptor from the N3 atom of Uridine 2585 (U2585).* The amide carbonyl oxygen of the C5 acetamide group acts as a hydrogen bond acceptor from the N6 amino group of Adenine 2451 (A2451). This is the critical interaction lost upon deacetylation.2. van der Waals and Hydrophobic Interactions: The fluorophenyl ring and morpholine ring engage in extensive van der Waals contacts and hydrophobic packing with surrounding rRNA bases, including Guanine 2061 (G2061), Cytosine 2501 (C2501), Uridine 2504 (U2504), and Uridine 2506 (U2506).3. Conformational Change: Linezolid binding induces a significant conformational shift in the universally conserved base U2585. This base normally exhibits flexibility important for tRNA P-site binding during translation. Linezolid stabilizes U2585 in a specific, fixed conformation via the aforementioned hydrogen bond, contributing to its inhibitory mechanism by hindering proper tRNA positioning [4] [8].
For Deacetyl (R)-Linezolid, the primary structural difference is the replacement of the C5 acetamide group (-NHCOCH₃) with a primary amine group (-NH₂). This modification has profound implications for the hydrogen-bonding network:
Interaction Partner (Ribosome) | Linezolid Functional Group | Type of Interaction | Status in Deacetyl (R)-Linezolid |
---|---|---|---|
Adenine 2451 (N6) | C5 Acetamide Carbonyl (O=C) | H-bond (Acceptor) | LOST (No carbonyl oxygen) [3] [9] |
Cytosine 2451 (N4) | Oxazolidinone Carbonyl (O2) | H-bond (Acceptor) | Likely Retained (Oxazolidinone core intact) [4] |
Uridine 2585 (N3) | Morpholine Oxygen | H-bond (Acceptor) | Retained (Morpholine intact) [4] [8] |
U2585 Conformation | Overall binding | Induced Fit | Likely Altered due to loss of A2451 H-bond & changed C5 group |
G2061, C2501, U2504, U2506 | Fluorophenyl/Morpholine rings | van der Waals/Hydrophobic | Likely Similar (Core ring systems unchanged) [4] |
Computational modeling studies (e.g., based on PDB 4WFA) further support these observations. Docking of Deacetyl (R)-Linezolid into the linezolid binding site predicts the loss of the A2451 hydrogen bond and potentially less favorable overall binding energy compared to linezolid, correlating with its diminished antibacterial efficacy [3] [8]. These structural insights highlight the critical role of the C5 substituent's chemical nature in mediating essential ribosomal contacts for oxazolidinone antibiotic activity.
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